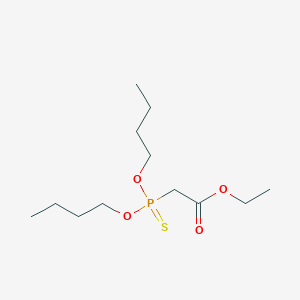
ethyl (dibutoxyphosphorothioyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (dibutoxyphosphorothioyl)acetate, also known as DBPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a phosphorothioate compound that is commonly used as a pesticide and herbicide. DBPA is also used in various research studies to investigate its biochemical and physiological effects on living organisms.
Mecanismo De Acción
The mechanism of action of ethyl (dibutoxyphosphorothioyl)acetate involves its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, and respiratory failure.
Biochemical and Physiological Effects
ethyl (dibutoxyphosphorothioyl)acetate has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause oxidative stress, leading to the production of reactive oxygen species. ethyl (dibutoxyphosphorothioyl)acetate has also been shown to cause DNA damage and disrupt cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (dibutoxyphosphorothioyl)acetate has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase, making it a useful tool for investigating the mechanism of action of organophosphate pesticides. However, ethyl (dibutoxyphosphorothioyl)acetate is also highly toxic and must be handled with care. Its toxicity limits its use in vivo studies.
Direcciones Futuras
Future research on ethyl (dibutoxyphosphorothioyl)acetate could focus on investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate the potential of ethyl (dibutoxyphosphorothioyl)acetate as a tool for studying the mechanisms of action of other pesticides and chemicals that affect the nervous system. Further research could also focus on developing safer and more effective alternatives to ethyl (dibutoxyphosphorothioyl)acetate for use in scientific research.
Métodos De Síntesis
Ethyl (dibutoxyphosphorothioyl)acetate can be synthesized through the reaction of ethyl acetoacetate with dibutyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure ethyl (dibutoxyphosphorothioyl)acetate.
Aplicaciones Científicas De Investigación
Ethyl (dibutoxyphosphorothioyl)acetate has been extensively used in scientific research studies to investigate its effects on living organisms. It has been shown to have various applications in the field of biomedicine, including as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. ethyl (dibutoxyphosphorothioyl)acetate has also been used as a tool to study the mechanism of action of organophosphate pesticides.
Propiedades
IUPAC Name |
ethyl 2-dibutoxyphosphinothioylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGFORAQOVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(CC(=O)OCC)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (dibutoxyphosphorothioyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232779.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)
![2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232791.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)

![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
